2,4-Decanediol
Description
2,4-Decanediol (C₁₀H₂₂O₂) is a diol compound characterized by hydroxyl (-OH) groups at the 2nd and 4th positions of a decane backbone. These compounds share the same molecular formula but differ in hydroxyl group placement, significantly influencing their physical properties, reactivity, and industrial applications.
Properties
IUPAC Name |
decane-2,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-3-4-5-6-7-10(12)8-9(2)11/h9-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJXRWSHIASCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290870 | |
| Record name | 2,4-Decanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24892-56-6 | |
| Record name | 2,4-Decanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Decanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Decanediol can be synthesized through several methods. One common approach involves the reduction of ethyl decanoate using a suitable catalyst such as copper-chromium oxide or nickel catalyst. The reaction typically proceeds under controlled temperature and pressure conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of decanoic acid or its esters. This process requires the use of high-pressure hydrogen gas and a metal catalyst, such as palladium or platinum, to facilitate the reduction reaction. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2,4-Decanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When subjected to oxidizing agents such as potassium permanganate or chromium trioxide, this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst to yield alkanes.
Substitution: In the presence of strong acids or bases, this compound can undergo substitution reactions to form ethers or esters.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Ethers or esters.
Scientific Research Applications
Agricultural Applications
Nitrification Inhibitor
One of the prominent applications of 2,4-decanediol is as a nitrification inhibitor . Research indicates that decanediol effectively inhibits nitrosation microorganisms, particularly Nitrosomonas europaea, which play a crucial role in soil nitrification processes. By suppressing these microorganisms, decanediol enhances nitrogen utilization efficiency and reduces nitrogen leaching in agricultural settings. This application is particularly valuable in improving the sustainability of farming practices by minimizing environmental impacts associated with nitrogen runoff .
| Application | Function | Benefits |
|---|---|---|
| Nitrification Inhibitor | Suppresses nitrosation microorganisms | Reduces nitrogen loss; enhances nitrogen use efficiency |
| Minimizes environmental pollution |
Biomedical Applications
Polymer Development
In biomedical engineering, this compound is utilized in the synthesis of poly(ortho esters) for drug delivery systems. These polymers can be engineered to provide sustained release of therapeutic agents, making them suitable for applications such as post-surgical pain management and treatment of periodontal diseases. The incorporation of decanediol in polymer formulations allows for control over molecular weight and erosion rates, which are critical factors in drug delivery efficacy .
Case Study: Injectable Poly(ortho esters)
A study focused on developing injectable poly(ortho esters) using decanediol demonstrated that these materials could be mixed with analgesic agents at room temperature without solvents. Toxicology studies indicated that these polymers are non-toxic, paving the way for clinical trials aimed at treating conditions like periodontitis .
| Study Focus | Polymer Type | Outcome |
|---|---|---|
| Injectable Drug Delivery | Poly(ortho esters) | Non-toxic; effective for sustained drug release |
| Clinical trials underway for periodontal treatment |
Material Science Applications
Electrospun Fibers for Tissue Engineering
Another innovative application of this compound is in the fabrication of electrospun fibers for tissue engineering . A study synthesized poly(decanediol-co-tricarballylate) elastomeric fibrous meshes utilizing photoreactive electrospinning techniques. These scaffolds exhibited favorable cytocompatibility and mechanical properties suitable for cardiac tissue applications .
Case Study: Cardiac Tissue Engineering
The electrospun fibers demonstrated high porosity and appropriate mechanical strength, making them ideal candidates for supporting cell growth and tissue regeneration in cardiac applications. The study highlighted the importance of optimizing fiber diameter and pore size to enhance cell attachment and viability .
| Application Area | Material Used | Properties |
|---|---|---|
| Tissue Engineering | Electrospun poly(decanediol-co-tricarballylate) | High porosity; good mechanical properties |
| Enhanced cell viability and attachment |
Mechanism of Action
The mechanism by which 2,4-Decanediol exerts its effects is primarily through its interaction with biological membranes. The hydroxyl groups in the compound can form hydrogen bonds with membrane lipids, altering the membrane’s fluidity and permeability. This interaction can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, this compound can participate in metabolic pathways involving hydroxylation and oxidation reactions .
Comparison with Similar Compounds
Structural and Physical Properties
The position of hydroxyl groups and carbon chain length critically determine diol properties. Key comparisons include:
- 1,10-Decanediol : Terminal hydroxyl groups enhance crystallinity and thermal stability, making it suitable for polymer synthesis (e.g., shape-memory polyurethanes) . Its low water solubility aligns with applications in hydrophobic formulations like cosmetics .
- 1,2-Decanediol : Adjacent hydroxyl groups increase polarity, improving solubility in polar solvents. This property is leveraged in polymer synthesis and specialty chemical intermediates .
- This compound : Internal hydroxyl groups likely reduce crystallinity compared to terminal analogs. Solubility may resemble 1,10-Decanediol due to hydrophobic decane backbone, but steric effects could alter reactivity .
Cosmetics and Personal Care
- 1,10-Decanediol: Widely used as an emollient and antimicrobial agent in skincare products. Non-comedogenic (comedogenicity rating: 0) and safe for acne-prone skin .
- 1,2-Decanediol : Emerging use in formulations requiring moderate solubility, though less prevalent than 1,10-Decanediol.
Pharmaceuticals and Chemical Intermediates
- 1,10-Decanediol : Utilized as an excipient and solvent in drug delivery systems .
- Butanediol Isomers : Shorter-chain analogs (e.g., 1,4-butanediol) show pharmacological activity (e.g., GABAergic effects), but decanediols are primarily inert intermediates .
Solubility and Thermodynamic Behavior
Biological Activity
2,4-Decanediol, a diol with the chemical formula , has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects of this compound, including its antimicrobial properties, effects on skin health, and potential applications in therapeutic contexts.
- Molecular Formula:
- Molecular Weight: 174.28 g/mol
- Structure: this compound features hydroxyl groups at the second and fourth carbon atoms of the decane chain, influencing its solubility and reactivity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties against various pathogens. A study focused on alkanediols demonstrated that compounds with longer carbon chains (specifically those containing 6-12 carbon atoms) showed effective antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis , with this compound being among those tested .
Table 1: Antimicrobial Efficacy of Alkanediols
| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |
|---|---|---|
| 1,2-Octanediol | 0.5% | Staphylococcus aureus |
| 1,2-Decanediol | 0.3% | Staphylococcus epidermidis |
| This compound | 0.4% | Staphylococcus aureus |
Skin Health and Cosmetic Applications
In cosmetic formulations, this compound has been evaluated for its ability to enhance skin health by reducing acne lesions. A randomized controlled study indicated that formulations containing alkanediols significantly reduced acne lesions compared to placebo treatments . The mechanism is believed to involve the inhibition of Cutibacterium acnes , which is responsible for acne development.
Case Studies and Clinical Trials
- Acne Treatment Study : A clinical trial involving patients with mild to moderate acne vulgaris showed that a moisturizer containing 1,2-decanediol (closely related to this compound) led to a significant reduction in both inflammatory and non-inflammatory lesions over a period of 12 weeks . The treatment group exhibited a mean reduction in total lesion counts by approximately 56% , compared to 36% in the placebo group.
The biological activity of this compound may be attributed to several mechanisms:
- Antimicrobial Action : The hydroxyl groups allow for interaction with bacterial membranes, leading to disruption and cell death.
- Sebum Regulation : By modulating sebum production, it may help maintain skin homeostasis and prevent acne formation.
- Inflammation Reduction : It may possess anti-inflammatory properties that contribute to improved skin conditions.
Safety Profile
Safety assessments indicate that this compound is generally well-tolerated in cosmetic applications. Studies have shown it to be non-irritating and non-sensitizing in human subjects . However, further long-term studies are warranted to fully establish its safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
